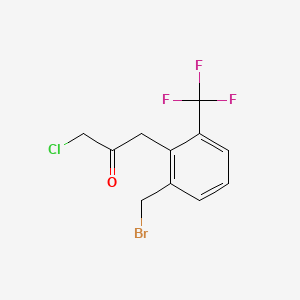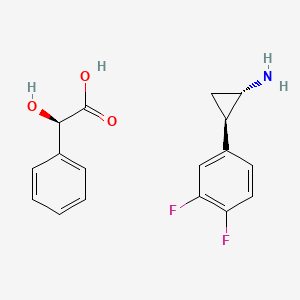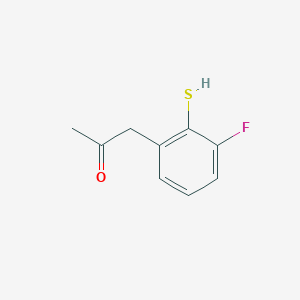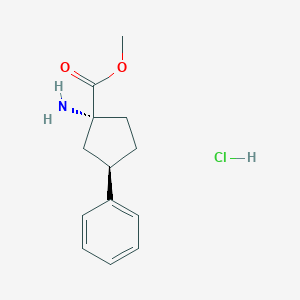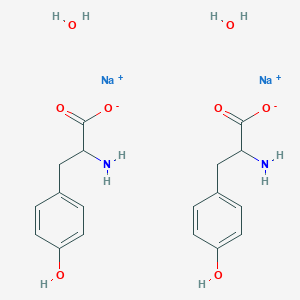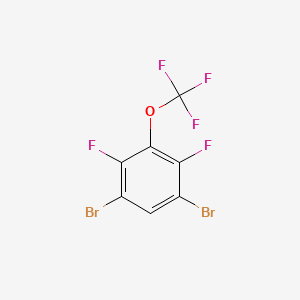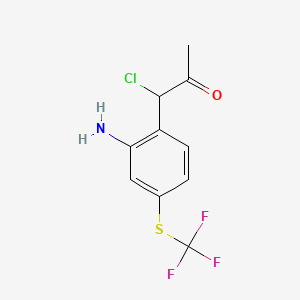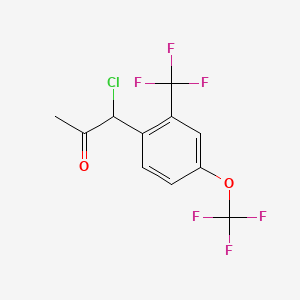
(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an amino acid backbone with a substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the 4-chlorobenzyl group. The final step involves the coupling of the imidazole derivative with an amino acid precursor under specific reaction conditions, such as controlled temperature and pH, to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and verify the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid
- (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- (S)-2-Amino-3-(5-(4-bromobenzyl)-1H-imidazol-4-YL)propanoic acid
Uniqueness
(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the 4-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[5-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-3-1-8(2-4-9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
Clé InChI |
UEUDTSVRHGHXGB-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1CC2=C(N=CN2)CC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



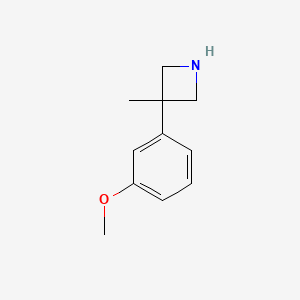
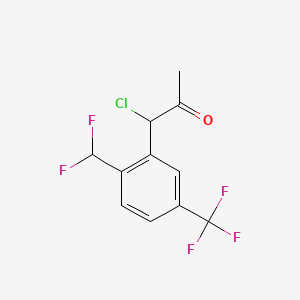
![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
